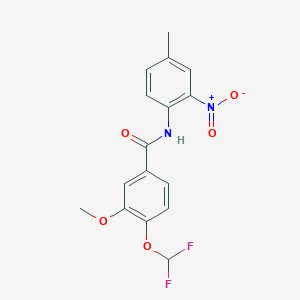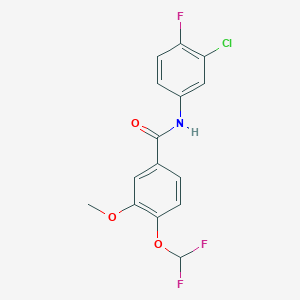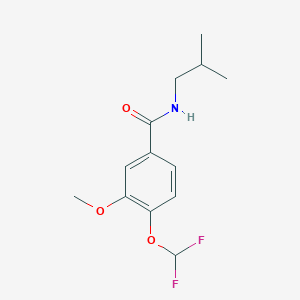![molecular formula C15H17F2N3O3 B4377620 4-(DIFLUOROMETHOXY)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHOXYBENZAMIDE](/img/structure/B4377620.png)
4-(DIFLUOROMETHOXY)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHOXYBENZAMIDE
Vue d'ensemble
Description
4-(DIFLUOROMETHOXY)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHOXYBENZAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry This compound is known for its unique chemical structure, which includes a difluoromethoxy group, a dimethylpyrazolyl group, and a methoxybenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHOXY)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHOXYBENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Pyrazole Ring: This step involves the reaction of appropriate precursors to form the 1,3-dimethyl-1H-pyrazole ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The benzamide core is synthesized through an amide coupling reaction.
Final Assembly: The final step involves coupling the pyrazole ring with the benzamide core under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(DIFLUOROMETHOXY)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-(DIFLUOROMETHOXY)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHOXYBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(DIFLUOROMETHOXY)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological processes. For example, it may inhibit fatty acid elongase, affecting lipid metabolism and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyroxasulfone: A herbicide with a similar pyrazole structure, used for weed control in agriculture.
Flumioxazin: Another herbicide with a similar aromatic structure, used for pre-emergence weed control.
Uniqueness
4-(DIFLUOROMETHOXY)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its difluoromethoxy group, in particular, enhances its stability and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O3/c1-9-11(8-20(2)19-9)7-18-14(21)10-4-5-12(23-15(16)17)13(6-10)22-3/h4-6,8,15H,7H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCSHVZFEDGQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=CC(=C(C=C2)OC(F)F)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4377543.png)
![N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4377544.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4377546.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4377549.png)
![N-[(4-methylbenzyl)oxy]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B4377553.png)
![methyl 3-chloro-6-({4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4377554.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(2-bromophenoxy)methyl]-2-furamide](/img/structure/B4377570.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE](/img/structure/B4377587.png)
![5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE](/img/structure/B4377590.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B4377596.png)




